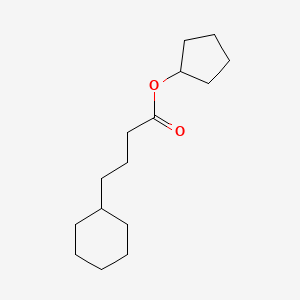
Cyclopentyl 4-cyclohexylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 4-cyclohexylbutanoate is an organic compound with the molecular formula C15H26O2 It is a member of the ester family, characterized by the presence of a cyclopentyl group attached to a 4-cyclohexylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 4-cyclohexylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 4-cyclohexylbutanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl 4-cyclohexylbutanoic acid.
Reduction: Cyclopentyl 4-cyclohexylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 4-cyclohexylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl 4-cyclohexylbutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, leading to the formation of cyclopentanol and 4-cyclohexylbutanoic acid. These products can further participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl acetate
- Cyclohexyl acetate
- Butyl cyclohexylcarboxylate
Uniqueness
Cyclopentyl 4-cyclohexylbutanoate is unique due to its combination of cyclopentyl and cyclohexyl groups, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other esters may not be suitable.
Properties
CAS No. |
6282-59-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
cyclopentyl 4-cyclohexylbutanoate |
InChI |
InChI=1S/C15H26O2/c16-15(17-14-10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h13-14H,1-12H2 |
InChI Key |
IKWKABHFKRBPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















